N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide
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Description
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Potential
A study investigated the computational and pharmacological potential of various derivatives, including 1,3,4-oxadiazole and pyrazole novel derivatives. These compounds were evaluated for their binding to targets like the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). They showed varying degrees of inhibitory effects in assays for toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential (Faheem, 2018).
Coordination Complexes and Antioxidant Activity
Another study synthesized pyrazole-acetamide derivatives to form Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity through various hydrogen bonding interactions, which contributed to the assembly of 1D and 2D supramolecular architectures (Chkirate et al., 2019).
Synthesis and Characterization of Derivatives
Research on novel 2-pyrone derivatives included the synthesis of compounds like N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide. These compounds were characterized by X-ray diffraction, and their binding modes within tyrosine-protein kinase JAK2 were explored through molecular docking and dynamics simulation studies (Sebhaoui et al., 2020).
Pharmacological Evaluation as Inhibitors
The design and synthesis of 1,3,4-oxadiazole derivatives were targeted at inhibiting the Collapsin Response Mediator Protein 1 (CRMP 1) for potential treatment of small lung cancer. These compounds showed significant inhibition of cell growth, suggesting their utility in cancer therapy (Panchal et al., 2020).
Antimicrobial and Hemolytic Activities
A study on the synthesis and antimicrobial evaluation of isoxazole-substituted 1,3,4-oxadiazoles showed that certain compounds exhibited good activity against bacterial and fungal strains. This research highlights the potential of these derivatives in developing new antimicrobial agents (Marri et al., 2018).
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-4-3-5-11(8-10)9-13(21)17-15-19-18-14(22-15)12-6-7-16-20(12)2/h3-8H,9H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWNUOYJQIIWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.